molecular formula C7H15N3O B13153202 1-(2-Aminocyclopropyl)-3-propylurea

1-(2-Aminocyclopropyl)-3-propylurea

Cat. No.: B13153202
M. Wt: 157.21 g/mol
InChI Key: AFPBXLNVCBOUTO-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopropyl)-3-propylurea is a urea derivative characterized by a cyclopropylamine substituent at the 1-position and a propyl group at the 3-position of the urea backbone.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2-aminocyclopropyl)-3-propylurea

InChI

InChI=1S/C7H15N3O/c1-2-3-9-7(11)10-6-4-5(6)8/h5-6H,2-4,8H2,1H3,(H2,9,10,11)

InChI Key

AFPBXLNVCBOUTO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopropyl)-3-propylurea typically involves the reaction of cyclopropylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclopropyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-Aminocyclopropyl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of enzyme activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Aminocyclopropyl)-3-propylurea exerts its effects involves the interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to the target.

Comparison with Similar Compounds

Substituent-Based Structural Variations

Urea derivatives are highly tunable, with substituents dictating their physical, chemical, and pharmacological properties. Below is a comparative analysis of key analogs:

Aromatic Substituents
  • 1-(2-Cyanophenyl)-3-propylurea (3s) Properties: Melting point (MP) = 198°C, yield = 80%. Key Features: The electron-withdrawing cyano group on the phenyl ring enhances polarity, as evidenced by distinct NMR shifts (δ 8.43 ppm for NH) and a molecular weight of 204.11 g/mol .
  • 1-(3-Ethynylphenyl)-3-propylurea
    • Properties : Molecular weight = 202.25 g/mol.
    • Key Features : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. Low aqueous solubility is expected due to its hydrophobic nature .
Sulfonyl Substituents
  • Chlorpropamide (1-(4-chlorobenzenesulfonyl)-3-propylurea)
    • Properties : MP = 125–130°C, molecular weight = 276.74 g/mol.
    • Key Features : A sulfonylurea oral hypoglycemic agent with a long half-life. The sulfonyl group enhances metabolic stability but increases hepatotoxicity risk .
Bulky Aliphatic Substituents
  • 1-(2-Adamantyl)-3-propylurea
    • Properties : MP > 300°C, yield = 69–93%.
    • Key Features : The rigid adamantyl group confers high thermal stability and lipophilicity, making it suitable for hydrophobic drug delivery systems .
Cyclopropylamine Derivatives
  • 1-(2-Amino-2-cyclopropylethyl)-3-propylurea Properties: Molecular weight = 185.27 g/mol. This structural motif is explored in CNS-targeted therapeutics .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Application/Feature
1-(2-Cyanophenyl)-3-propylurea C₁₁H₁₂N₃O 204.11 198 80 Synthetic intermediate
Chlorpropamide C₁₀H₁₃ClN₂O₃S 276.74 125–130 Hypoglycemic agent
1-(2-Adamantyl)-3-propylurea C₁₆H₂₆N₂O 262.40 >300 69–93 High thermal stability
1-(3-Ethynylphenyl)-3-propylurea C₁₂H₁₄N₂O 202.25 Click chemistry scaffold
1-(2-Amino-2-cyclopropylethyl)-3-propylurea C₉H₁₉N₃O 185.27 CNS drug candidate

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